Lebocin-like anionic peptide 1

Antimicrobial Peptide MIC M. luteus

Lebocin-like anionic peptide 1 (LLAP1), also cataloged as Gm anionic peptide 1, is a 42-residue antimicrobial peptide (AMP) isolated from the hemolymph of the greater wax moth Galleria mellonella. This peptide belongs to a rare subset of anionic AMPs (AAMPs), exhibiting a net negative charge of approximately -3.9 at physiological pH (pI ~4.3), in stark contrast to the predominantly cationic insect AMP repertoire.

Molecular Formula
Molecular Weight
Cat. No. B1576194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLebocin-like anionic peptide 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lebocin-like Anionic Peptide 1 (LLAP1) – Procurement-Ready Antimicrobial Peptide from Galleria mellonella


Lebocin-like anionic peptide 1 (LLAP1), also cataloged as Gm anionic peptide 1, is a 42-residue antimicrobial peptide (AMP) isolated from the hemolymph of the greater wax moth Galleria mellonella [1]. This peptide belongs to a rare subset of anionic AMPs (AAMPs), exhibiting a net negative charge of approximately -3.9 at physiological pH (pI ~4.3), in stark contrast to the predominantly cationic insect AMP repertoire [2]. LLAP1 displays validated, narrow-spectrum antibacterial activity against Gram-positive bacteria (M. luteus MIC = 22.7 µM, L. monocytogenes MIC = 90.9 µM) and antifungal activity against select filamentous fungi (A. niger and T. harzianum, both MIC = 90.9 µM), while remaining inactive against a panel of Gram-negative bacteria, yeasts, and other fungi [1][3].

Why Lebocin-like Anionic Peptide 1 Cannot Be Replaced by Generic Cationic AMPs or Other In-Class Anionic Peptides


Generic substitution within the insect AMP space is scientifically indefensible because LLAP1's anionic nature and specific sequence-activity relationships create a unique pharmacological profile not shared by canonical cationic peptides (e.g., cecropins, defensins) or even by its closest in-class relative, Gm anionic peptide 2 (AP2) [1][2]. Critically, the eight peptides concurrently expressed in G. mellonella hemolymph exhibit widely divergent isoelectric points, amino acid compositions, and antimicrobial spectra [1]. LLAP1 and AP2, despite both being anionic, display functionally significant divergence in biological activity: AP2 directly suppresses host phenoloxidase (PO) activity, whereas LLAP1 does not, indicating distinct immunomodulatory roles beyond direct antimicrobial action [2]. Selection of an alternative peptide without matching these precise activity vectors risks both loss of desired antimicrobial effect and introduction of uncharacterized host-cell interactions.

Lebocin-like Anionic Peptide 1 Quantitative Evidence Guide


Superior Anti-Micrococcus luteus Potency of LLAP1 Relative to Gm Proline-Rich Peptide 1

Against the Gram-positive model organism Micrococcus luteus, LLAP1 (MIC = 22.7 µM) exhibits approximately 2.4-fold greater potency than Gm proline-rich peptide 1 (MIC = 55.0 µM), a cationic AMP from the same organism [1]. Both MIC values were determined by standard broth microdilution assays using purified peptides from G. mellonella hemolymph [1]. This quantifiable difference in antibacterial activity highlights that LLAP1 is not merely a weaker anionic analog but a potent, distinct antimicrobial entity within the G. mellonella AMP arsenal.

Antimicrobial Peptide MIC M. luteus

Anionic Charge Signature of LLAP1 Differentiates It from the Predominantly Cationic Insect AMP Landscape

LLAP1 carries a calculated net charge of -3.9 at pH 7, with a pI of 4.31 [1]. This anionic character categorically distinguishes it from the overwhelming majority of characterized insect AMPs, which are small and cationic [2]. For example, typical insect cecropins and defensins exhibit pI values > 8 and net positive charges. This charge inversion fundamentally alters the peptide's membrane interaction requirements; where cationic peptides rely on electrostatic attraction to anionic bacterial membranes, LLAP1 likely requires co-factors such as metal ions for target engagement, a hallmark of anionic AMP mechanisms .

Anionic AMP Isoelectric Point Peptide Charge

Selective Gram-Positive and Antifungal Spectrum of LLAP1 Contrasts with Broader-Spectrum G. mellonella Defensins

LLAP1 exhibits a highly selective antimicrobial profile: it is active against Gram-positive bacteria (M. luteus, L. monocytogenes) and filamentous fungi (A. niger, T. harzianum) but is experimentally validated as inactive against Gram-negative bacteria (E. coli D31, E. coli ATCC 25922, S. typhimurium) and yeasts (S. cerevisiae, P. pastoris, Z. marxianus, C. albicans) [1]. In contrast, Gm defensin-like peptide from the same hemolymph displays potent, broad-spectrum activity against both Gram-positive bacteria (S. lutea MIC = 1.9 µM) and fungi (A. niger MIC = 2.9 µM) . GM cecropin D-like peptide also shows dual Gram-positive and Gram-negative activity (E. coli D31 MIC = 6.9–8.6 µM) . This narrow-spectrum selectivity of LLAP1 is a defining characteristic, not a limitation, enabling its use as a Gram-positive-selective tool in mixed-microbiota studies.

Antimicrobial Spectrum Selectivity Gram-positive

LLAP1 Lacks Phenoloxidase Suppression Activity Unlike its Closest Analog Anionic Peptide 2

In a direct comparative study, purified G. mellonella anionic peptide 2 (AP2) significantly decreased hemolymph phenoloxidase (PO) activity, whereas LLAP1 (anionic peptide 1) did not affect the enzyme activity level [1]. Other active suppressors included lysozyme, Galleria defensin, and proline-rich peptide 1. This functional divergence provides the first evidence that despite both being anionic peptides from the same source organism, LLAP1 and AP2 occupy non-redundant roles in the insect immune system. LLAP1's lack of PO suppression suggests a purely antimicrobial effector role, while AP2 possesses additional immunomodulatory functions.

Phenoloxidase Immunomodulation Anionic Peptide

Non-Hemolytic Profile of LLAP1 Facilitates Eukaryotic Cell-Compatible Applications

LLAP1 is annotated as non-hemolytic based on curated experimental evidence in the AMPDB database [1]. This contrasts with well-known hemolytic insect-derived peptides such as melittin and certain mastoparans, which exhibit significant red blood cell lysis at antimicrobial concentrations. While quantitative hemolysis data (e.g., % hemolysis at defined concentrations) for LLAP1 is not explicitly published in the primary literature, the non-hemolytic annotation from a curated database provides a valuable procurement filter, especially when comparing LLAP1 to hemolytic alternatives for applications requiring mammalian cell compatibility.

Hemolysis Cytotoxicity Safety

Lebocin-like Anionic Peptide 1 – Validated Research and Industrial Application Scenarios


Gram-Positive-Selective Antibacterial Screening and Probe Development

Given LLAP1's narrow-spectrum activity validated against M. luteus (MIC = 22.7 µM) and L. monocytogenes (MIC = 90.9 µM) with demonstrated inactivity against Gram-negative bacteria (E. coli, S. typhimurium) [1], researchers developing Gram-positive-specific antibacterial probes or studying Gram-positive resistance mechanisms can deploy LLAP1 as a selective positive control. Its inactivity against Gram-negative species eliminates the confounding variable of unintended Gram-negative killing in mixed-culture or microbiome-related experiments. The 2.4-fold potency advantage over Gm proline-rich peptide 1 against M. luteus also positions LLAP1 as a more sensitive detection tool in dose-response assays .

Anionic Antimicrobial Peptide (AAMP) Mechanistic and Biophysical Studies

LLAP1, with its calculated net charge of -3.9 at pH 7 (pI = 4.3) [1], serves as a model anionic AMP for studying metal-ion-dependent membrane permeabilization mechanisms distinct from the well-characterized electropositive binding of cationic AMPs. Researchers investigating AAMP structure-activity relationships, ion-dependent folding, or the role of charge inversion in membrane selectivity should prioritize LLAP1 over cationic insect AMPs (e.g., cecropin D-like peptide) to avoid mechanistic ambiguity . Its unique physicochemical profile demands specific buffer conditions (e.g., presence of Zn²⁺ or Ca²⁺) that are central to AAMP research, making generic cationic substitutes unsuitable for this application [2].

Insect Innate Immunity Network Modeling Without Immunomodulatory Confounds

In systems-level studies of the G. mellonella innate immune response—including transcriptomic and proteomic profiling following pathogen challenge—LLAP1 is preferred over anionic peptide 2 (AP2) when direct antimicrobial action must be isolated from immunomodulatory effects. The finding that AP2, Galleria defensin, and proline-rich peptide 1 suppress phenoloxidase (PO) activity, while LLAP1 does not, indicates that LLAP1 functions as a dedicated antimicrobial effector without off-target host enzyme modulation [1]. Selecting LLAP1 thus allows researchers to construct cleaner immune pathway models where the PO cascade remains unperturbed, unlike experiments using AP2 or other PO-suppressing peptides.

Non-Hemolytic AMP Reference Standard for Eukaryotic Cell Compatibility Testing

LLAP1's annotation as non-hemolytic in curated AMP databases [1] makes it a suitable negative control or reference standard in high-throughput cytotoxicity screening panels that compare hemolytic vs. non-hemolytic antimicrobial peptides. When benchmarking novel synthetic AMP candidates for therapeutic index (antimicrobial activity vs. mammalian cell toxicity), LLAP1 can serve as a non-hemolytic baseline, contrasting with positive hemolytic controls such as melittin. This scenario is particularly relevant for contract research organizations (CROs) and biotech firms standardizing their AMP toxicity assay workflows with well-characterized reference compounds.

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